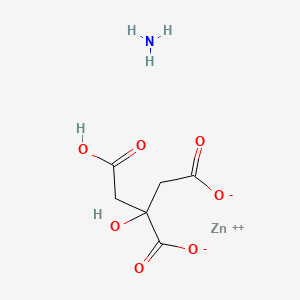
4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in the synthesis of various medicinally active molecules
Preparation Methods
The synthesis of 4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of oxidizing agents such as PCl5 to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as PCl5.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors involved in various biological processes . For example, pyridazinone derivatives have been shown to exhibit vasodilatory activity by interacting with cardiovascular receptors .
Comparison with Similar Compounds
4-Diazonio-5-oxo-2-phenyl-2,5-dihydropyridazin-3-olate can be compared with other similar compounds, such as:
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- 3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl
These compounds share similar structural features but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific diazonium and oxo functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89218-52-0 |
|---|---|
Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-diazonio-5-oxo-2-phenylpyridazin-3-olate |
InChI |
InChI=1S/C10H6N4O2/c11-13-9-8(15)6-12-14(10(9)16)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JIGHLIVNFSJEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)C=N2)[N+]#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)


![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)


![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

